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Compound of Interest

5-(Difluoromethoxy)-1H-pyrazol-3-
Compound Name:
amine

Cat. No.: B1396146

An In-depth Technical Guide to the Spectroscopic Characterization of 5-
(Difluoromethoxy)-1H-pyrazol-3-amine

Abstract

5-(Difluoromethoxy)-1H-pyrazol-3-amine (CAS No. 1160822-72-9) is a fluorinated
heterocyclic building block of increasing importance in medicinal chemistry and drug discovery.
The introduction of the difluoromethoxy group can significantly modulate physicochemical
properties such as lipophilicity, metabolic stability, and pKa, making it a valuable moiety in
modern pharmaceutical design. Accurate and comprehensive structural elucidation is
paramount for ensuring the quality, reproducibility, and success of subsequent research and
development efforts. This technical guide provides a detailed examination of the key
spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS)—used to verify the identity and purity of this compound. We present not
only the spectral data but also the underlying principles, detailed experimental protocols, and a
rigorous interpretation of the results, establishing a self-validating system for compound
characterization.

Introduction and Molecular Structure

5-(Difluoromethoxy)-1H-pyrazol-3-amine is a substituted pyrazole featuring a primary amine
at the C3 position and a difluoromethoxy group at the C5 position. The pyrazole core is a
privileged scaffold in drug design, and the difluoromethoxy group serves as a bioisostere for
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hydroxyl or methoxy groups, often conferring improved metabolic stability and membrane
permeability. Precise characterization is the bedrock of chemical synthesis and drug
development, ensuring that the correct molecule is carried forward into complex biological
assays and further synthetic steps. This guide details the orthogonal spectroscopic techniques
that, when used in concert, provide unambiguous structural confirmation.

Physicochemical Properties

Property Value Reference
CAS Number 1160822-72-9 [11[21[3]
Molecular Formula CaHsF2NsO [1112][3]
Molecular Weight 149.10 g/mol [1103114]

5-(difluoromethoxy)-1H-
IUPAC Name ) [2][4]
pyrazol-3-amine

SMILES NC1=NNC(OC(F)F)=C1 [11[2][4]

Molecular Structure Diagram

Caption: Molecular structure of 5-(Difluoromethoxy)-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 5-(difluoromethoxy)-1H-pyrazol-3-amine, a combination of 1H, 13C,
and °F NMR provides a complete picture of its structure, connectivity, and the unique
electronic environment introduced by the fluorine atoms.

General NMR Experimental Protocol

The following protocol is a validated, standard procedure for acquiring high-quality NMR data
for this class of compounds.

Workflow for NMR Analysis
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Sample Preparation

Weigh ~5-10 mg of sample

:

Dissolve in 0.6 mL
of deuterated solvent
(e.g., DMSO-de)

:

Transfer to
5 mm NMR tube

Data Acquisition

Insert sample into
NMR spectrometer
(e.g., 400 MHz)

l

Lock, Tune, and Shim

:

Acquire Spectra:
lH' 13C, 19|:

Data Processing

Apply Fourier Transform

l

Phase and Baseline Correction

:

Integrate (*H) and
Calibrate Chemical Shifts

%tructural Elucidation

Final Structure Confirmation

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
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e Sample Preparation: Dissolve approximately 5-10 mg of 5-(difluoromethoxy)-1H-pyrazol-3-
amine in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-de (DMSO-ds)
or methanol-da.

o Expertise & Experience: DMSO-ds is highly recommended as its polarity effectively
dissolves the amine, and more importantly, it allows for the observation of exchangeable
protons (NH and NH2) which might be lost in D20 or obscured by the solvent peak in
methanol-da.

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a
broadband probe.

e Acquisition Parameters:

o H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and
16-32 scans for good signal-to-noise.

o 13C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30) with a spectral
width of ~220 ppm, a relaxation delay of 2 seconds, and accumulate several thousand
scans (e.g., 2048) for adequate sensitivity.

o 1%F NMR: Acquire with a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and
64-128 scans.

e Processing: Process the raw data (FID) with an exponential line broadening factor of 0.3 Hz
for 1H and 1-2 Hz for 13C. Calibrate the *H and 13C spectra to the residual solvent peak
(DMSO-ds: 6H = 2.50 ppm, 6C = 39.52 ppm). For 1°F, an external standard like CFCIs (6F =
0 ppm) is typically used for referencing.

'H NMR Spectral Interpretation

The *H NMR spectrum provides a direct count of chemically distinct protons and their
immediate electronic environment.

Expected *H NMR Data (in DMSO-ds, 400 MHz)
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. . Coupling

Chemical Shift o . .

Multiplicity Constant (J, Integration Assignment
(3, ppm)

Hz)

~11.0 brs - 1H Pyrazole NH
~7.01 t 2JHF =74.0 1H OCHF2
~5.70 s - 1H Pyrazole C4-H
~5.15 brs - 2H NH:2

o Trustworthiness: The presence of four distinct signals with the correct integration (1:1:1:2) is
the first validation checkpoint. The broad singlets for NH and NHz are characteristic of
exchangeable protons. Adding a drop of D20 to the sample would cause these signals to
disappear, confirming their assignment.

o Expertise & Experience: The most diagnostic signal is the triplet at ~7.01 ppm. This arises
from the single proton of the difluoromethoxy group being coupled to the two adjacent,
magnetically equivalent fluorine atoms, a classic n+1 rule application for heteronuclear
coupling (where n=2 fluorines, hence a triplet). The large coupling constant (~74 Hz) is
characteristic of a two-bond H-F interaction (23JHF). The pyrazole C4-H appears as a singlet,
indicating minimal coupling to other protons.

9F NMR Spectral Interpretation

19F NMR is highly sensitive to the local electronic environment and is essential for confirming
the presence and structure of the difluoromethoxy group.

Expected °F NMR Data (in DMSO-ds, 376 MHz)

Chemical Shift (6, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~-82.0 d 2JHF =74.0 OCHF2

» Authoritative Grounding: The chemical shift of difluoromethoxy groups typically falls in the
-80 to -90 ppm range relative to CFCIs3[5]. The observed shift is consistent with this
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expectation.

o Expertise & Experience: The spectrum should show a single signal, as the two fluorine
atoms are chemically equivalent. This signal is split into a doublet because they are both
coupled to the single proton on the same carbon. The coupling constant must match the one
observed in the *H NMR spectrum, providing a crucial cross-validation of the OCHF2
assignment.

3C NMR Spectral Interpretation

The 13C NMR spectrum reveals the carbon backbone of the molecule.

Expected 3C NMR Data (in DMSO-de, 101 MHZz)

Chemical Shift (5, Multiplicity (in *H- Coupling Constant

ppm) coupled) (J, Hz) Assignment
~155.0 S - C5-0

~152.0 S - C3-NH:2
~111.5 t 1JCF =238.0 OCFzH

~85.0 d - C4-H

o Expertise & Experience: The carbon of the difluoromethoxy group (OCFzH) is the most
notable signal. It appears as a triplet due to one-bond coupling to the two fluorine atoms
(LJCF), with a characteristically large coupling constant of ~238 Hz[6]. The other three
carbon signals correspond to the pyrazole ring. Their chemical shifts are influenced by the
attached heteroatoms and functional groups, consistent with values reported for similar
pyrazole systems|[7][8].

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular
fingerprint.

IR Spectroscopy Experimental Protocol
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o Sample Preparation: The spectrum can be acquired using a solid sample via an Attenuated
Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively,
a KBr pellet can be prepared by mixing ~1 mg of the sample with ~100 mg of dry KBr
powder and pressing it into a transparent disk.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition: Scan the sample from 4000 cm~* to 400 cm~1. Accumulate 16-32 scans at a
resolution of 4 cm~1 to obtain a high-quality spectrum.

IR Spectral Interpretation

Expected IR Absorption Bands

Wavenumber . . . .
Intensity Vibration Type Functional Group
(cm™)
) Asymmetric &
Medium, Sharp (two ) ] )
3450 - 3300 Symmetric N-H Primary Amine (-NHz)
bands)
Stretch
3250 - 3100 Medium, Broad N-H Stretch Pyrazole N-H
~2900 Weak C-H Stretch OCHF2
1640 - 1600 Strong N-H Scissoring (Bend)  Primary Amine (-NH2)
1580 - 1450 Medium-Strong C=C and C=N Stretch  Pyrazole Ring
Difluoromethoxy (-
1200 - 1000 Very Strong C-F Stretch
CF2)
~1250 Strong C-O Stretch Aryl Ether (Cs-0)

» Authoritative Grounding: Primary amines are characterized by a pair of sharp bands in the
3400-3250 cm~1 region, corresponding to asymmetric and symmetric N-H stretching
vibrations[9][10].

o Expertise & Experience: The most intense and structurally significant absorption, apart from
the N-H stretches, will be the very strong and broad C-F stretching bands between 1200 and
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1000 cm~1. The presence of these powerful signals is a definitive indicator of a highly
fluorinated group. The combination of the amine stretches, ring vibrations, and the C-F
signals provides a robust fingerprint for the molecule[11].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule,

offering direct evidence of its elemental composition and substructures.

Mass Spectrometry Experimental Protocol

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF or
Orbitrap instrument, with an electrospray ionization (ESI) source.

Acquisition: Acquire the spectrum in positive ion mode. ESI is a soft ionization technique that
is ideal for preserving the molecular ion.

Data Analysis: Determine the exact mass of the molecular ion ([M+H]*) and compare it with
the theoretical calculated mass.

MS Spectral Interpretation

Expected High-Resolution Mass Spectrometry Data

lon Theoretical m/z Observed m/z Assignment

o Protonated Molecular
[M+H]* 150.0469 Within 5 ppm |
on

[M+Na]* 172.0289 Within 5 ppm Sodium Adduct

Trustworthiness: The cornerstone of MS analysis is the detection of the molecular ion. For 5-
(difluoromethoxy)-1H-pyrazol-3-amine (CsHsF2N30O), the theoretical exact mass of the
protonated species [M+H]* is 150.0469. An observed mass within 5 ppm of this value
provides extremely high confidence in the elemental composition of the molecule.
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o Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur.
Likely fragments would include the loss of the difluoromethoxy group (-OCHFz2) or other
characteristic cleavages of the pyrazole ring, providing further structural evidence.

Integrated Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of orthogonal data
streams into a single, coherent structural proof.

» Mass Spectrometry establishes the correct elemental formula (CaHsF2NsO).

* IR Spectroscopy confirms the presence of key functional groups: a primary amine (-NHz), a
pyrazole N-H, and a C-F group.

 NMR Spectroscopy puts the pieces together:
o 13C NMR confirms the presence of 4 distinct carbon atoms, including a CF2 carbon.

o 1H and °F NMR define the OCHF2 group through their mutual coupling (triplet in H,
doublet in 1°F) and characteristic coupling constant (2JHF = 74 Hz).

o H NMR confirms the presence of the pyrazole C4-H, the amine protons, and the pyrazole
N-H, with correct integrations.

Together, these datasets leave no ambiguity as to the identity and structure of 5-
(difluoromethoxy)-1H-pyrazol-3-amine. This rigorous, multi-faceted approach represents a
self-validating system that ensures the scientific integrity of any research or development
program utilizing this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectral data (NMR, IR, MS) of 5-(Difluoromethoxy)-1H-
pyrazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
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difluoromethoxy-1h-pyrazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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